Aprosulate

platelet aggregation thrombin inhibition anticoagulant

Aprosulate (also known as LW-10082 or aprosulate sodium) is a synthetic, fully sulfated bis-lactobionic acid amide derivative and heparin analogue with a defined molecular weight of 2388. It exerts its anticoagulant effect primarily by binding to and activating heparin cofactor II (HCII), thereby inhibiting thrombin and preventing thrombin-induced platelet aggregation, which prolongs clotting time.

Molecular Formula C27H50N2O70S16
Molecular Weight 2035.7 g/mol
CAS No. 123123-68-2
Cat. No. B1219571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprosulate
CAS123123-68-2
Synonymsaprosulate
LW 10082
LW-10082
Molecular FormulaC27H50N2O70S16
Molecular Weight2035.7 g/mol
Structural Identifiers
SMILESC(CNC(=O)C(C(C(C(COS(=O)(=O)O)OS(=O)(=O)O)OC1C(C(C(C(O1)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)CNC(=O)C(C(C(C(COS(=O)(=O)O)OS(=O)(=O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O
InChIInChI=1S/C27H50N2O70S16/c30-24(20(96-112(68,69)70)16(92-108(56,57)58)12(10(88-104(44,45)46)6-82-102(38,39)40)86-26-22(98-114(74,75)76)18(94-110(62,63)64)14(90-106(50,51)52)8(84-26)4-80-100(32,33)34)28-2-1-3-29-25(31)21(97-113(71,72)73)17(93-109(59,60)61)13(11(89-105(47,48)49)7-83-103(41,42)43)87-27-23(99-115(77,78)79)19(95-111(65,66)67)15(91-107(53,54)55)9(85-27)5-81-101(35,36)37/h8-23,26-27H,1-7H2,(H,28,30)(H,29,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)/t8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21-,22-,23-,26+,27+/m1/s1
InChIKeyKSXQTGMWWMBCIP-VXMGFIRPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aprosulate (CAS 123123-68-2) Anticoagulant Properties and Clinical Pharmacology Overview


Aprosulate (also known as LW-10082 or aprosulate sodium) is a synthetic, fully sulfated bis-lactobionic acid amide derivative and heparin analogue with a defined molecular weight of 2388 [1]. It exerts its anticoagulant effect primarily by binding to and activating heparin cofactor II (HCII), thereby inhibiting thrombin and preventing thrombin-induced platelet aggregation, which prolongs clotting time [2].

Why Aprosulate Cannot Be Substituted by Other Heparinoids in Research Protocols


Aprosulate's anticoagulant mechanism is highly specific to heparin cofactor II (HCII) and is independent of antithrombin III (ATIII), unlike unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs) [1]. This fundamental mechanistic divergence leads to marked differences in in vivo bleeding risk, neutralization characteristics, and effects on specific coagulation assays [2]. Furthermore, its defined synthetic structure eliminates the batch-to-batch variability inherent to animal-derived heparins, making it a more controlled tool for research [3].

Aprosulate: Quantitative Comparator Data for Evidence-Based Selection


Aprosulate Shows Selective Antiplatelet Activity via Thrombin Inhibition (IC50=0.38 μg/mL)

Aprosulate demonstrates concentration-dependent inhibition of thrombin-induced platelet aggregation, with an IC50 of 0.38 μg/mL in rat washed platelets [1]. In contrast, aprosulate at up to 10 μg/mL has no effect on collagen- or ADP-induced aggregation, indicating a selective mechanism of action [1]. This selectivity is further supported by its inhibition of thrombin-induced intracellular Ca2+ mobilization, but not that induced by ADP [1].

platelet aggregation thrombin inhibition anticoagulant antiplatelet

Aprosulate Exhibits an ATIII-Independent Anticoagulant Mechanism, a Clear Differentiator from UFH

The anticoagulant activity of aprosulate in the activated partial thromboplastin time (APTT) assay was unchanged in the presence of anti-antithrombin III antibodies, whereas the potency of heparin was clearly reduced [1]. This demonstrates that aprosulate's anticoagulant effect is independent of antithrombin III (ATIII) and is mediated primarily through heparin cofactor II (HCII) [1].

antithrombin III heparin cofactor II anticoagulant mechanism UFH

Aprosulate Demonstrates a More Favorable Bleeding Risk Profile Compared to Heparin in Rodent Model

In an arterio-venous shunt thrombosis model in rats, both aprosulate and standard heparin inhibited thrombus formation in a dose-dependent manner [1]. However, at antithrombotic doses, standard heparin significantly prolonged bleeding time (measured by the tail transection method), while aprosulate did not [1]. Additionally, aprosulate did not inhibit plasma factor Xa activity even at the highest dose tested, whereas standard heparin did [1].

bleeding time antithrombotic heparin in vivo

Aprosulate Displays a Unique Rank-Order Profile in Ecarin Clotting Time (ECT) Potency Assay

In human plasma supplemented with graded doses (0-100 μg/mL) of various agents, the relative anticoagulant effects measured by ecarin clotting time (ECT) exhibited a distinct potency order: r-hirudin = pentosan polysulfate > dermatan sulfate > PI-88 > aprosulate > UFH [1]. This places aprosulate in a unique intermediate position between other HCII-dependent agents (dermatan sulfate, PI-88) and UFH, reflecting its specific interaction profile with the coagulation cascade [1].

ecarin clotting time ECT heparinoid potency

Aprosulate Achieves Prolonged Anticoagulation After Subcutaneous Dosing in Humans

In a phase I clinical trial, a single subcutaneous dose of aprosulate (1.0 mg/kg) in healthy volunteers led to a significant prolongation of activated partial thromboplastin time (APTT) and Heptest [1]. The effect on APTT lasted for 4 hours, while the effect on Heptest lasted for 8 hours [1]. In contrast, a single subcutaneous dose of unfractionated heparin (7,500 IU) did not prolong APTT [1]. Platelet-induced thrombin generation time was also prolonged for up to 4 hours with 1.0 mg/kg aprosulate, while UFH had no influence on this parameter [1].

pharmacodynamics APTT Heptest subcutaneous

Aprosulate's Anticoagulant Effect is Reversible by Protamine Sulfate

Protamine sulfate effectively neutralizes the anticoagulant activity of aprosulate in vitro, ex vivo, and in vivo [1]. In a primate model, intravenous administration of protamine sulfate completely neutralized the anticoagulant effects of a previously administered dose of aprosulate [1]. This reversibility is a critical safety feature for a research anticoagulant.

protamine sulfate neutralization anticoagulant reversal in vivo

Optimal Research and Industrial Applications for Aprosulate Based on Comparative Evidence


In Vivo Models Requiring Antithrombotic Efficacy with Minimized Bleeding Risk

Based on evidence that aprosulate, at antithrombotic doses, does not prolong bleeding time in a rat arterio-venous shunt model [1], it is the preferred agent for in vivo studies where maintaining hemostasis is critical while still achieving therapeutic anticoagulation. This makes it particularly suitable for surgical models or studies in animals prone to bleeding complications.

Research on Heparin Resistance and ATIII-Independent Anticoagulation Mechanisms

Given its demonstrated independence from antithrombin III (ATIII) and its primary reliance on heparin cofactor II (HCII) for anticoagulant activity [1], aprosulate is an ideal tool for investigating coagulation pathways in models of heparin resistance, ATIII deficiency, or conditions where ATIII is consumed. It allows researchers to dissect the specific contribution of HCII to thrombin inhibition without the confounding factor of ATIII dependency.

Studies Requiring Subcutaneous Administration of a Long-Acting Anticoagulant

The phase I clinical trial data showing that a single subcutaneous dose of aprosulate provides a measurable anticoagulant effect for up to 8 hours (Heptest) [1] makes it a superior choice for chronic or repeated-dose studies in animals where continuous intravenous infusion of UFH is impractical. Its bioavailability and duration of action after s.c. injection streamline experimental protocols and reduce animal stress.

Investigations of Platelet-Thrombin Interactions and Selective Antiplatelet Effects

The in vitro finding that aprosulate selectively inhibits thrombin-induced platelet aggregation (IC50=0.38 μg/mL) without affecting ADP- or collagen-induced aggregation [1] positions it as a precise molecular probe for studying the specific role of thrombin in platelet activation and thrombus formation. This is in contrast to heparin, which has broader antiplatelet effects, and allows for cleaner mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aprosulate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.